molecular formula C9H5ClO3 B6603770 5-chloro-1-benzofuran-7-carboxylic acid CAS No. 99517-24-5

5-chloro-1-benzofuran-7-carboxylic acid

Cat. No.: B6603770
CAS No.: 99517-24-5
M. Wt: 196.58 g/mol
InChI Key: QLTJKHWDTGNPLT-UHFFFAOYSA-N
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Description

5-chloro-1-benzofuran-7-carboxylic acid: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the 5-position and a carboxylic acid group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-1-benzofuran-7-carboxylic acid typically involves the cyclization of appropriately substituted precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a multi-step process. For example, methyl 4-(acetyl amino)-2-hydroxy-3-(2-hydroxy ethyl) benzoate can be cyclized using triphenylphosphine and azo dioctyl phthalate diethyl ester, followed by chloridization with N-chloro succinimide and subsequent hydrolysis and purification .

Chemical Reactions Analysis

Types of Reactions: 5-chloro-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

Biology: In biological research, benzofuran derivatives, including 5-chloro-1-benzofuran-7-carboxylic acid, are investigated for their antimicrobial, antiviral, and anticancer activities. These compounds have shown promise in inhibiting the growth of various pathogens and cancer cells .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Benzofuran derivatives have been studied for their ability to modulate biological pathways and exhibit pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure makes it a valuable building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-chloro-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzofuran derivatives have been shown to inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . Additionally, the compound’s ability to interact with cellular pathways can result in anticancer effects by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Uniqueness: 5-chloro-1-benzofuran-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTJKHWDTGNPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=C(C=C21)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-carbomethoxy-5-chlorobenzo[b]furan (6c) (3.02 g, 14.3 mmol) containing potassium hydroxide (3.22 g) in 100 ml of aqueous methanol (CH3OH/H2O=3/2) was stirred at room temperature overnight. The mixture was concentrated under reduced pressure. The residue was acidified with conc. HCl to pH of about 1, cooled in freezer for several hours and filtered to give 7c as an off-white solid (2.65 g, 94.3%), mp 212°-215° C. NMR (DMSO-d6) δ 8.0-6.87 (m, 5H, aromatic protons and OH).
Name
7-carbomethoxy-5-chlorobenzo[b]furan
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94.3%

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